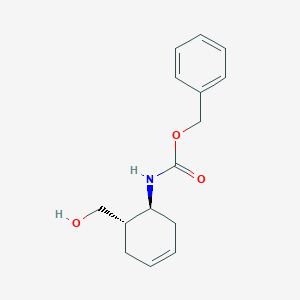

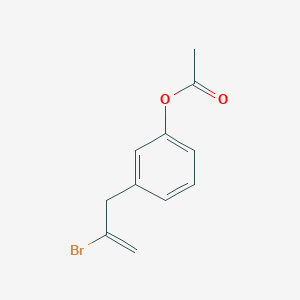

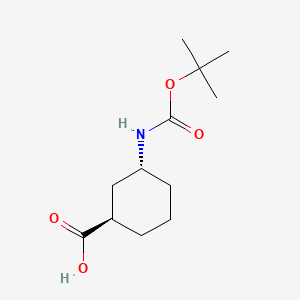

![molecular formula C13H23NO4 B1291836 Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 240401-09-6](/img/structure/B1291836.png)

Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Vue d'ensemble

Description

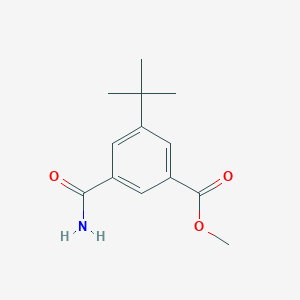

Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 240401-09-6 . It has a molecular weight of 257.33 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with sodium borohydride in methanol at 0° C . The reaction mixture is stirred at 23° C for 2 hours . After the removal of the solvent in vacuo, the residue is partitioned between ethyl acetate and water . The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide a mixture of C74 and C75 as a colorless oil .Molecular Structure Analysis

The linear formula of Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is C13H23NO4 . The InChI Key is HCDWHGFENXBNSC-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound has been involved in reactions with N,N-dimethylformamide dimethyl acetal .Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or liquid or lump . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 2.81 . The compound is very soluble with a solubility of 4.34 mg/ml or 0.0169 mol/l .Applications De Recherche Scientifique

Organic Synthesis Building Block

Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: serves as a versatile building block in organic synthesis. Its spirocyclic structure introduces complexity and chirality into synthetic molecules, making it valuable for constructing spiro-compounds used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s unique structure is utilized to create novel drug candidates. The presence of multiple functional groups allows for the attachment of various pharmacophores, aiding in the discovery of new therapeutic agents .

Material Science

The compound’s robust framework is beneficial in material science, where it can be incorporated into polymers to enhance their properties. Its rigid backbone can contribute to increased thermal stability and mechanical strength of the materials .

Catalysis

Spirocyclic compounds like Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can act as ligands in catalytic systems. They can stabilize transition states and increase the efficiency of catalytic reactions, particularly in asymmetric synthesis .

Bioconjugation

This compound can be used in bioconjugation techniques due to its reactive functional groups. It can link biomolecules to other entities, such as fluorescent tags or therapeutic agents, without disrupting the biomolecule’s native function .

Environmental Chemistry

In environmental chemistry, the compound’s derivatives could be explored for their potential use in capturing and storing greenhouse gases. Its cavity-like structure may allow for the encapsulation of small gas molecules .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h10,15H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDWHGFENXBNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628012 | |

| Record name | tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

240401-09-6 | |

| Record name | tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

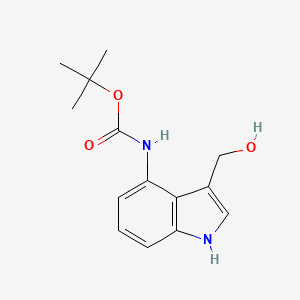

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)